APN-C3-PEG4-azide
Overview
Description
APN-C3-PEG4-azide is a compound that belongs to the class of thiol-specific conjugation reagents. It consists of a thiol-reactive 3-arylpropiolonitrile group and an azide group, linked via a polyethylene glycol spacer. This compound is known for its stability in aqueous media and its ability to form stable thioether linkages without the risk of subsequent side reactions .
Mechanism of Action
Target of Action
APN-C3-PEG4-azide is a thiol-specific conjugation reagent . Its primary targets are the thiols in biomolecules . Thiols, also known as sulfhydryl groups, are functional groups consisting of a sulfur and a hydrogen atom. They are often found in proteins and play a crucial role in their structure and function.
Mode of Action
The compound contains a thiol-reactive 3-arylpropiolonitrile (APN) group . This APN group allows the targeted coupling of thiols in biomolecules . The result of this interaction is the formation of stable thioether linkages . This process avoids the risk of subsequent side reactions that can occur with other reagents, such as maleimides .
Biochemical Pathways
This compound is a click chemistry reagent . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . These reactions are part of the click chemistry toolbox, a set of reactions that are reliable, selective, and orthogonal to most other chemical reactions. They are often used in bioconjugation, material science, and drug discovery.
Pharmacokinetics
As a peg-based compound , it might exhibit improved solubility and stability, which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable thioether linkages with thiols in biomolecules . This can be used for the targeted modification of proteins and other biomolecules, which is useful in a variety of biochemical and biomedical applications.
Action Environment
The APN group in this compound has good stability in aqueous media . This suggests that the compound’s action, efficacy, and stability might be influenced by the aqueous environment in which the reactions take place.
Biochemical Analysis
Biochemical Properties
APN-C3-PEG4-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker . By linking two different ligands, one for an E3 ubiquitin ligase and the other for the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable thioether linkages with cysteine thiol of biomolecules . This allows it to couple specifically with these biomolecules and form PROTACs .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of APN-C3-PEG4-azide involves the coupling of a thiol-reactive 3-arylpropiolonitrile group with an azide group through a polyethylene glycol spacer. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The process is carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors, followed by purification steps such as chromatography and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
APN-C3-PEG4-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.
Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions to form stable triazole linkages
Major Products Formed
The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and drug development applications .
Scientific Research Applications
APN-C3-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and nucleic acids
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
APN-C3-PEG4-azide can be compared with other similar compounds such as:
APN-PEG4-azide: Similar in structure but with different spacer lengths and functional groups.
DBCO-PEG4-azide: Contains a dibenzocyclooctyne group instead of a 3-arylpropiolonitrile group, used in strain-promoted cycloaddition reactions.
BCN-PEG4-azide: Contains a bicyclononyne group, also used in strain-promoted cycloaddition reactions.
The uniqueness of this compound lies in its stability in aqueous media and its ability to form stable thioether linkages without the risk of subsequent side reactions, making it a valuable reagent in bioconjugation and drug development .
Properties
IUPAC Name |
4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJRGOKGCBEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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